2-Chloro-4-ethoxy-5-fluorobenzaldehyde
Description
2-Chloro-4-ethoxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, ethoxy, and fluorine groups on the benzene ring. This compound is primarily used in research and industrial applications.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
DLWCDKKWPQYDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-4-ethoxy-5-fluorobenzaldehyde typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with fluorine . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the exchange process. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Chloro-4-ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen groups (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.
Scientific Research Applications
2-Chloro-4-ethoxy-5-fluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used to study the effects of halogen-substituted benzaldehydes on biological systems.
Medicine: It may be used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-fluorobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The halogen groups can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Chloro-4-ethoxy-5-fluorobenzaldehyde can be compared with other similar compounds such as:
2-Chloro-4-fluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-Chloro-5-ethoxy-4-fluorobenzaldehyde: Similar structure but different positioning of the ethoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-Chloro-4-ethoxy-5-fluorobenzaldehyde is an organic compound notable for its unique substitution pattern, which includes a chloro group, an ethoxy group, and a fluorine atom on a benzaldehyde framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme modulation contexts.
The molecular formula of this compound is C10H10ClF O, with a molecular weight of 202.61 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity with biological molecules, making it suitable for various synthetic applications in drug development and materials science.
Antimicrobial Properties
Research indicates that halogenated benzaldehydes, including this compound, exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial enzymes or cell membranes, potentially disrupting their function. Preliminary studies suggest that it could be effective against a range of pathogens, although specific data on its efficacy against particular strains is limited.
Enzyme Interaction
The aldehyde functional group in this compound can form Schiff bases with amines, leading to imine formation. This interaction may influence the activity of various enzymes, including acetylcholinesterase (AChE), which is critical in neurotransmission. Studies have shown that compounds with similar structures can modulate AChE activity, suggesting potential applications in treating neurological disorders .
Study on Antifungal Activity
In a study examining various substituted benzaldehydes for antifungal activity, compounds similar to this compound were tested against Candida albicans. Results indicated that specific substitutions significantly affected the compounds' inhibitory potency, with IC50 values ranging from 8.1 μM to 57.7 μM depending on the structural modifications .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Compound A | 48.9 | Moderate inhibition |
| Compound B | 35.8 | Low inhibition |
| Compound C | 8.1 | High inhibition |
Study on Kinase Inhibition
Another study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated that similar halogenated compounds could inhibit kinases involved in cancer progression. The findings suggested that these compounds could be developed as potential anticancer agents by targeting specific signaling pathways associated with tumor growth .
Synthesis and Reactivity
The synthesis of this compound typically involves a halogen-exchange reaction starting from 4-chlorobenzaldehyde. This process allows for high yields and purity when conducted under controlled conditions. The compound's ability to undergo nucleophilic substitution reactions further enhances its utility in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
